
2-Bromodecanoic acid
Overview
Description
2-Bromodecanoic acid (CAS RN: 2623-95-2) is a brominated fatty acid with the molecular formula C₁₀H₁₉BrO₂ and a molecular mass of 251.16 g/mol. Its physical properties include a boiling point of 159–161°C at 3 Torr and a melting point of 4°C . Structurally, it features a bromine atom at the α-carbon position, making it a key derivative for studying halogenated carboxylic acids. The compound is also known as α-bromocapric acid or DL-2-bromodecanoic acid, and it is utilized in diverse applications, including solvent extraction systems and biochemical inhibition studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromodecanoic acid can be synthesized through the bromination of decanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromodecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 2-hydroxydecanoic acid, 2-aminodecanoic acid, or 2-mercaptodecanoic acid.
Reduction: Formation of decanoic acid.
Oxidation: Formation of decanoic acid derivatives such as esters or amides.
Scientific Research Applications
Inhibition of Microbial Metabolism
One of the prominent applications of 2-bromodecanoic acid is its role as an inhibitor of microbial metabolism, specifically in the synthesis of rhamnolipids and polyhydroxyalkanoic acids (PHAs) in Pseudomonas aeruginosa. Research indicates that this compound exhibits a dual inhibitory effect on the enzymes RhlA and PhaG, which are crucial for the biosynthesis of these compounds. The effectiveness of this inhibition is dependent on the alkyl chain length of the bromo fatty acids, with this compound showing significant inhibition at millimolar concentrations .
Table 1: Inhibition Potency of this compound Compared to Other Compounds
Compound | Inhibition Percentage (%) | Concentration (mM) |
---|---|---|
2-Bromohexanoic Acid | ≥90% | 2 |
2-Bromooctanoic Acid | Moderate | Variable |
This compound | Significant | Variable |
This dual inhibition suggests potential applications in controlling pathogenic behaviors associated with biofilm formation and virulence in Pseudomonas aeruginosa, making it a candidate for antimicrobial development .
Synergistic Extraction in Metal Recovery
Another significant application of this compound lies in its use as an extractant in the recovery of metals, particularly actinides like americium and curium. Studies have demonstrated that when combined with other ligands, such as oligo-pyridines and triazines, this compound enhances the extraction efficiency of these metals from nitric acid solutions .
Table 2: Extraction Efficiency of Metals Using this compound
Metal Ion | Extraction Method | D-Value (Extraction Efficiency) |
---|---|---|
Americium | Synergistic with BODO | 11 |
Europium | Synergistic with BODO | 0.305 |
Curium | Combined with terpyridine | Variable |
The use of this compound in metal extraction processes is promising for nuclear waste management and environmental remediation efforts due to its ability to selectively recover valuable metals from complex mixtures .
Applications in Material Science
In material science, this compound has been explored for its potential as a ligand in various chemical systems. Its ability to form stable complexes with metal ions enhances its utility in developing new materials with specific properties. For instance, synergistic extraction experiments involving combinations of this compound have shown improved separation factors for lanthanides compared to traditional methods .
Research on Biofilm Control
Recent studies have highlighted the potential of bromo fatty acids, including this compound, in controlling biofilm formation. These compounds can disrupt established biofilms by altering microbial metabolic states, thereby enhancing the efficacy of antibiotics against biofilm-associated bacteria. The application of such compounds could lead to innovative treatments for chronic infections caused by biofilm-forming pathogens .
Case Studies
- Case Study 1 : A study demonstrated that treatment with this compound significantly reduced rhamnolipid production in Pseudomonas aeruginosa, leading to decreased biofilm formation and enhanced susceptibility to antibiotics.
- Case Study 2 : In metal recovery experiments, the addition of 0.1 M this compound improved the extraction efficiency for americium from nitric acid solutions, showcasing its effectiveness as a synergistic extractant.
Mechanism of Action
The mechanism of action of 2-Bromodecanoic acid involves its interaction with biological molecules and enzymes. The bromine atom at the second carbon position makes it a reactive compound, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of metabolic pathways .
Comparison with Similar Compounds
Structural and Physical Properties
2-Bromodecanoic acid belongs to the family of 2-bromoalkanoic acids, which differ in alkyl chain length. Key analogs include:
- 2-Bromohexanoic acid (C₆H₁₁BrO₂): Shorter chain (6 carbons).
- 2-Bromooctanoic acid (C₈H₁₅BrO₂): Intermediate chain (8 carbons).
- 12-Bromododecanoic acid (C₁₂H₂₃BrO₂): Longer chain (12 carbons) .
Property | 2-Bromohexanoic Acid | 2-Bromooctanoic Acid | This compound | 12-Bromododecanoic Acid |
---|---|---|---|---|
Molecular Weight (g/mol) | 195.06 | 223.10 | 251.16 | 291.21 |
Chain Length (Carbons) | 6 | 8 | 10 | 12 |
Key Applications | Enzyme inhibition | Enzyme inhibition | Solvent extraction | Limited data |
Notes:
- Longer-chain bromoacids (e.g., 12-bromododecanoic acid) are less studied but may exhibit higher hydrophobicity, impacting solubility in organic solvents .
- This compound’s dimerization constant in tert-butylbenzene is 278 M⁻¹, and its dissociation constant is 3.18 × 10⁻³ M, critical for its role in metal complexation .
Solvent Extraction and Synergistic Systems
This compound is widely used in synergistic solvent extraction for separating lanthanides and actinides. Comparisons with other bromoacids and extractants reveal distinct advantages:
A. Extraction Efficiency with Terpyridine
- This compound + Terpyridine: Forms EuA₃L₂ complexes (A = acid anion, L = ligand), achieving high separation factors for Am³⁺/Eu³⁺ at low HNO₃ concentrations .
- Longer-chain analogs (e.g., 12-BrDA): Limited solubility in tert-butylbenzene reduces extraction efficiency .
B. Comparison with Malonamides
- DMDCHTD (malonamide) + this compound: Extracts Eu³⁺ as EuA₃(HA)₃L, but separation factors are lower than terpyridine systems .
- Other acids (e.g., dinonylnaphthalene sulfonic acid): Less selective for actinides due to weaker complexation .
Key Data :
System | Separation Factor (Am/Eu) | Optimal HNO₃ Concentration |
---|---|---|
2-BrDA + Terpyridine | ~1000 | <0.1 M |
2-BrDA + DMDCHTD | <10 | 0.01–0.2 M |
Biological Activity
2-Bromodecanoic acid (2-BrDA) is a bromo fatty acid that has garnered attention for its biological activity, particularly in the context of inhibiting certain metabolic pathways in bacteria and its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
This compound is a medium-chain fatty acid characterized by the presence of a bromine atom at the second carbon position. Its chemical formula is C10H19BrO2, and it is classified as an aliphatic compound. The compound exhibits specific solubility and reactivity characteristics that influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H19BrO2 |
Molecular Weight | 251.17 g/mol |
Density | 1.21 g/cm³ |
Boiling Point | 116-118 °C (0.05 mmHg) |
Dimerization Constant |
Research indicates that 2-BrDA inhibits the synthesis of rhamnolipids and polyhydroxyalkanoic acids (PHA) in Pseudomonas aeruginosa, an opportunistic pathogen known for its role in biofilm formation and virulence. The compound acts by interfering with the enzymatic pathways involved in the production of these metabolites, specifically targeting the RhlA and PhaG enzymes.
- Inhibition Strength : The inhibition potency follows the order: 2-bromohexanoic acid (2-BrHA) > 2-bromooctanoic acid (2-BrOA) > this compound (2-BrDA) .
- Concentration-Dependent Effects : At millimolar concentrations, 2-BrDA exhibits significant inhibitory effects on both rhamnolipid and PHA synthesis, impacting bacterial growth and biofilm formation .
Study on Rhamnolipid and PHA Synthesis Inhibition
A comparative study evaluated the effects of various 2-bromo fatty acids on Pseudomonas aeruginosa strains PA14 and PAO1. The results demonstrated that:
- Inhibition Rates : At a concentration of 2 mM, 2-BrDA inhibited rhamnolipid production by approximately 50%, while higher inhibition was observed with shorter-chain bromo fatty acids .
- Biofilm Formation : The presence of 2-BrDA reduced biofilm formation significantly, indicating its potential as an antimicrobial agent targeting biofilm-associated infections .
Therapeutic Implications in Ulcerative Colitis
Another area of investigation involves the role of halogenated fatty acids like 2-BrDA in inflammatory conditions such as ulcerative colitis (UC). Evidence suggests that these compounds may modulate inflammatory responses by influencing oxidative stress pathways:
- Hydrogen Peroxide Production : Studies indicate that compounds like 2-bromooctanoic acid can exacerbate oxidative stress in colonic epithelial cells, leading to increased neutrophilic infiltration—a hallmark of UC .
- Potential Therapeutic Applications : Targeting oxidative stress mechanisms with compounds like 2-BrDA may offer novel therapeutic strategies for managing UC by reducing inflammation and promoting mucosal healing .
Q & A
Q. How can dimerization constants of 2-bromodecanoic acid be determined experimentally, and what methodologies ensure accuracy?
Answer: Dimerization constants () are measured using infrared (IR) spectroscopy to analyze hydrogen bonding in non-polar solvents like tert-butylbenzene. The absorbance of the carboxylic acid O-H stretching band is monitored at varying concentrations. Data is fitted to a dimerization equilibrium model. Validation involves combining with solvent extraction experiments (e.g., neutron activation analysis) to derive distribution coefficients (). For this compound, and were confirmed through iterative theoretical calculations and experimental replication .
Q. What advanced solvent extraction systems utilize this compound for separating trivalent lanthanides and actinides?
Answer: Synergistic systems combine this compound (a carboxylic acid extractant) with neutral nitrogen-containing ligands (e.g., 2,6-bis-(benzoxazolyl)-4-dodecyloxylpyridine). The acid acts as a cation exchanger, while the ligand enhances selectivity via soft-donor interactions. Extraction efficiency is pH-dependent and optimized by adjusting aqueous/organic phase ratios. For example, this system achieved high separation factors for Am³⁺/Eu³⁺ in nuclear waste treatment studies, validated through distribution ratio measurements and slope analysis .
Q. How does this compound inhibit microbial biofilm formation, and what experimental approaches validate its dual inhibitory effects?
Answer: this compound disrupts biofilm formation in Pseudomonas aeruginosa by competitively inhibiting acyl-group transferases (e.g., RhlA and PhaG). To validate dual inhibition, researchers compare wild-type strains with ΔrhlA and ΔphaG mutants. Biofilm mass is quantified via crystal violet assays, while rhamnolipid and polyhydroxyalkanoic acid (PHA) levels are measured using HPLC and gas chromatography. Surprisingly, shorter-chain analogs (e.g., 2-bromohexanoic acid) showed stronger inhibition, suggesting chain-length-dependent steric effects rather than lipophilivity .
Q. What synthetic routes are used to prepare benzhydryl esters of this compound, and how are they characterized?
Answer: Esters are synthesized via acid-catalyzed esterification of this compound with benzhydrol. The reaction is monitored by thin-layer chromatography (TLC), and products are purified via column chromatography (cyclohexane/ethyl acetate eluent). Structural confirmation uses and NMR: the benzhydryl proton appears as a singlet (~6.9–7.4 ppm), while the α-carbon adjacent to bromine resonates at ~46 ppm. Yields >98% are achievable with rigorous drying of reactants .
Q. How should researchers address contradictions in structure-activity relationships for 2-bromoalkanoic acids in biofilm inhibition?
Answer: Contradictions (e.g., shorter chains exhibiting stronger inhibition despite lower hydrophobicity) require multi-factorial analysis. Dose-response curves, molecular docking simulations, and competitive binding assays help differentiate steric vs. electronic effects. For this compound, biofilm reduction (69% at 5 mM) inversely correlated with rhamnolipid inhibition (29% at 2 mM), suggesting independent mechanisms. Mutant strain studies and transcriptomics can further isolate target pathways .
Q. What methodologies determine the dissociation constant (kak_aka) of this compound in biphasic systems?
Answer: Two-phase titration in water/organic solvent (e.g., heptane) measures . The aqueous phase pH is adjusted with NaOH, while the organic phase extracts the undissociated acid. Potentiometric titration data is analyzed using the Henderson-Hasselbalch equation. For this compound, was derived, validated against solvent extraction distribution data .
Q. How are solvent extraction flow sheets designed for lanthanide/actinide separation using this compound-based systems?
Answer: Flow sheets integrate extraction kinetics, phase disengagement times, and scrubbing/stripping conditions. For this compound systems, a countercurrent mixer-settler setup is modeled using the ALSEP (Actinide Lanthanide Separation) process. Parameters include pH (2.5–4.0), ligand/acid molar ratios, and nitrate concentration. A tetrad effect in lanthanide extraction (e.g., Ce³⁺ vs. Eu³⁺) is exploited for selectivity, confirmed by ICP-MS analysis of raffinate and product streams .
Properties
IUPAC Name |
2-bromodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLOTZNPRIFUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870989 | |
Record name | Decanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-95-2 | |
Record name | 2-Bromodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2623-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromodecanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanoic acid, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoic acid, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.